

# A Technical Guide to the Solubility of Isopropyl 4-Hydroxypiperidine-1-carboxylate

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## Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

Cat. No.: *B1317551*

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Disclaimer: Quantitative solubility data for **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is not extensively available in public literature. The data presented in this guide is illustrative and based on the general behavior of structurally similar compounds, such as N-Boc-4-hydroxypiperidine.[1] This document serves as a framework for understanding and determining the solubility of the target compound.

## Introduction to Isopropyl 4-Hydroxypiperidine-1-carboxylate

**Isopropyl 4-Hydroxypiperidine-1-carboxylate** (CAS: 832715-51-2) is a piperidine derivative that serves as a valuable intermediate in medicinal chemistry.[2][3] Its structure, featuring a polar hydroxyl group and a more nonpolar isopropyl carbamate group, gives it a distinct solubility profile that is critical for its application in synthesis, purification, and formulation.[1] Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies, and preparing formulations for preclinical studies.[4][5]

Compound Details:

- IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[2]

- Molecular Formula:  $C_9H_{17}NO_3$ [\[2\]](#)
- Molecular Weight: 187.24 g/mol [\[2\]](#)
- Appearance: Typically a white to off-white solid.[\[6\]](#)

## Solubility Profile

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and effectiveness.[\[4\]](#)[\[7\]](#) The dual polarity of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** suggests it will be soluble in a range of polar and some nonpolar organic solvents. The following table provides an illustrative summary of its expected solubility.

Table 1: Illustrative Solubility of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** in Common Organic Solvents at 25°C

Solvent Class	Solvent	Expected Solubility ( g/100 mL)	Polarity Index (approx.)
Polar Protic	Methanol	> 20	5.1
	Ethanol	> 15	4.3
	Isopropanol	> 10	3.9
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	> 25	7.2
	Acetone	> 10	5.1
	Ethyl Acetate	5 - 10	4.4
	Dichloromethane (DCM)	> 15	3.1
Nonpolar	Toluene	1 - 5	2.4
	Hexane	< 0.1	0.1
Aqueous	Water	Poorly Soluble	9.0

Note: This data is hypothetical and should be confirmed experimentally.

## Factors Influencing Solubility

The dissolution of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these factors is key to solvent selection.

- **Polarity:** The compound's hydroxyl group can form hydrogen bonds with polar protic solvents like methanol and ethanol, promoting solubility. The carbamate group also contributes to its polarity.
- **Hydrogen Bonding:** Solvents capable of hydrogen bonding (both donors and acceptors) will more effectively solvate the molecule.
- **Temperature:** Solubility of solids in liquids generally increases with temperature. This relationship can be exploited for purification techniques like recrystallization.
- **Crystalline Structure:** The stability of the compound's crystal lattice will affect the energy required to dissolve it. Amorphous forms are typically more soluble than highly crystalline forms.<sup>[5]</sup>

The diagram below illustrates the relationship between key solute and solvent properties that determine solubility.

Key factors affecting solubility.

## Experimental Protocol for Solubility Determination

For precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.<sup>[8]</sup> This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

- **Isopropyl 4-Hydroxypiperidine-1-carboxylate** (pure solid)
- Selected organic solvent (analytical grade)

- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (chemically compatible with the solvent, e.g., 0.45  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

#### Procedure:

- **Preparation:** Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.<sup>[8]</sup>
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- **Sample Collection:** Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step removes any undissolved microparticles.<sup>[5]</sup>
- **Analysis:** Prepare a series of dilutions of the saturated solution. Analyze these solutions using a validated HPLC method to determine the concentration of the dissolved compound.
- **Calculation:** Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

The workflow for this experimental protocol is visualized below.



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